molecular formula C11H8F2N2OS B2680574 2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide CAS No. 1207052-30-9

2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide

Cat. No.: B2680574
CAS No.: 1207052-30-9
M. Wt: 254.25
InChI Key: PIXSTTJKDVTBDQ-UHFFFAOYSA-N
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Description

I was unable to generate a detailed product description for "2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide" because a live search did not locate specific data for this exact compound. The available scientific literature highlights the research interest in closely related chemical structures. For instance, 2,6-difluorobenzamide derivatives have been investigated as potent inhibitors of the bacterial cell division protein FtsZ, showing promise as novel antibacterial agents with activity against Staphylococcus aureus . Furthermore, the N-(thiazol-2-yl)-benzamide molecular framework is recognized in pharmacological research, as similar compounds have been identified as selective antagonists for the Zinc-Activated Channel (ZAC), a specialized ion channel . These findings suggest that your compound may also have significant research potential in microbiology or neuroscience. To create an accurate and detailed product description, I recommend that you search for the compound directly in major chemical supplier catalogs and specialized scientific databases using the provided name or its unique identifiers .

Properties

IUPAC Name

2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c1-6-5-9(17-15-6)14-11(16)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXSTTJKDVTBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination of the benzene ring using reagents such as Selectfluor.

    Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole derivative and the difluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Nucleophilic Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride can be used.

Major Products Formed

    Electrophilic Substitution: Products may include nitro or halogenated derivatives of the compound.

    Nucleophilic Substitution: Products may include substituted thiazole derivatives.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the thiazole ring.

Scientific Research Applications

2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death.

Comparison with Similar Compounds

Core Benzamide Modifications

The target compound’s 2,6-difluoro substitution distinguishes it from analogs with alternative substituents (e.g., nitro, cyano, or chloro groups). For example:

  • N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () shares the 2,6-difluorobenzamide motif but incorporates a thiadiazole ring with a dichlorophenyl group.
  • N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (, Compound 15) replaces fluorine with a thienylmethylthio group, introducing sulfur-based hydrophobicity and π-stacking capability from the thiophene ring .

Heterocyclic Moieties

The 3-methyl-1,2-thiazole in the target compound contrasts with other heterocycles in analogs:

  • Thiophene: N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (, Compound 55) employs a thiophene ring, offering greater aromaticity and planarity, which may improve π-π interactions but reduce solubility .

Substituent Effects on Physicochemical Properties

Compound Benzamide Substituents Heterocycle Key Substituents Inferred logP
Target Compound 2,6-difluoro 3-methyl-1,2-thiazol-5-yl Methyl (hydrophobic) Moderate (~3.0)
Compound 2,6-difluoro 1,3,4-thiadiazole 2,4-dichlorophenyl (electronegative) Higher (~3.5)
, Compound 20 2-nitro 5-methyl-3-isoxazole Nitrophenyl (polar) Lower (~2.0)
, Compound 55 None Benzothiazole Thienylmethylthio (hydrophobic) Higher (~4.0)

Structural Geometry and Stability

  • The thiadiazole-containing compound in exhibits a dihedral angle of 83.7° between the benzamide and heterocycle, indicating a non-planar conformation that may reduce crystallization-driven aggregation .
  • The target compound’s thiazole-methyl group likely induces a similar non-planar geometry, balancing solubility and stability.

Q & A

Q. What approaches elucidate the mechanism of action (MoA)?

  • Methodological Answer : Use CRISPR-Cas9 knockout libraries or siRNA targeting putative pathways (e.g., CRAC channels). Perform phosphoproteomics to identify signaling cascades. Validate in vivo efficacy in disease models (e.g., rheumatoid arthritis) with histopathological analysis .

Q. How to analyze metabolic stability in preclinical studies?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Identify metabolites using high-resolution tandem MS (HRMS/MS). Compare intrinsic clearance rates across species for translational relevance .

Q. How to validate target engagement in cellular models?

  • Methodological Answer : Use fluorescence-based calcium imaging for CRAC channel inhibition. Measure downstream biomarkers (e.g., IL-2 suppression via ELISA). Employ thermal shift assays (CETSA) to confirm direct target binding .

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